molecular formula C9H17N3O2 B1500910 tert-butyl2-amino-5,6-dihydropyrimidine-1(4H)-carboxylate

tert-butyl2-amino-5,6-dihydropyrimidine-1(4H)-carboxylate

Cat. No.: B1500910
M. Wt: 199.25 g/mol
InChI Key: DITMMUXXWXWCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-5,6-dihydropyrimidine-1(4H)-carboxylate is a chemical compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The tert-butyl group in the compound provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-amino-5,6-dihydropyrimidine-1(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with urea or thiourea in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5,6-dihydropyrimidine-1(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can produce a variety of N-substituted pyrimidines.

Scientific Research Applications

Tert-butyl 2-amino-5,6-dihydropyrimidine-1(4H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl2-amino-5,6-dihydropyrimidine-1(4H)-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: Lacks the tert-butyl group, leading to different reactivity and stability.

    2-Amino-5,6-dihydropyrimidine-1(4H)-carboxylate: Similar structure but without the tert-butyl group, affecting its steric properties.

Uniqueness

Tert-butyl 2-amino-5,6-dihydropyrimidine-1(4H)-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl 2-amino-5,6-dihydro-4H-pyrimidine-1-carboxylate

InChI

InChI=1S/C9H17N3O2/c1-9(2,3)14-8(13)12-6-4-5-11-7(12)10/h4-6H2,1-3H3,(H2,10,11)

InChI Key

DITMMUXXWXWCJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN=C1N

Origin of Product

United States

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